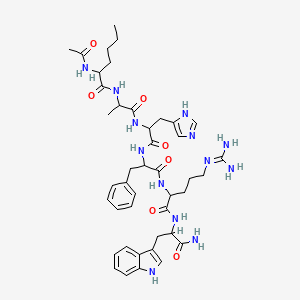

N-Acetyl-L-norleucyl-L-alanyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophanamide

Description

Systematic IUPAC Nomenclature

The systematic IUPAC name for this hexapeptide is derived from its sequential amino acid residues and modifications. The full name is constructed as follows:

N-Acetyl-L-norleucyl-L-alanyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophanamide .

- N-Acetyl : Indicates acetylation at the N-terminus of the first residue (norleucine).

- L-Norleucyl : The first residue, norleucine (2-aminohexanoic acid), in its L-configuration.

- L-Alanyl : The second residue, alanine (2-aminopropanoic acid), in its L-configuration.

- L-Histidyl : The third residue, histidine (2-amino-3-(1H-imidazol-4-yl)propanoic acid), in its L-configuration.

- D-Phenylalanyl : The fourth residue, phenylalanine (2-amino-3-phenylpropanoic acid), in its D-configuration.

- L-Arginyl : The fifth residue, arginine (2-amino-5-guanidinopentanoic acid), in its L-configuration.

- L-Tryptophanamide : The sixth residue, tryptophan (2-amino-3-(1H-indol-3-yl)propanoic acid), in its L-configuration, with a C-terminal amide modification.

The name adheres to IUPAC guidelines by specifying stereochemistry (L/D), sequence order, and terminal modifications (acetylation and amidation).

Alternative Designations and Synonyms

This compound is recognized by multiple synonyms across scientific and commercial databases:

The HELM notation (Hierarchical Editing Language for Macromolecules) for this peptide is:PEPTIDE1{[ac].[Nle].A.H.[dF].R.W.[am]}$$$$, which concisely represents the acetylated N-terminus, norleucine (Nle), alanine (A), histidine (H), D-phenylalanine ([dF]), arginine (R), tryptophan (W), and C-terminal amide ([am]).

Molecular Formula and Empirical Weight

The molecular formula and weight are consistent across authoritative sources:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄₃H₅₉N₁₃O₇ | PubChem, Chemsrc |

| Molecular Weight | 870.0 g/mol (computed) | PubChem |

| Exact Mass | 869.466064 g/mol | Chemsrc |

| Monoisotopic Mass | 869.466 g/mol | PubChem |

The empirical formula accounts for:

- 43 Carbon atoms : Distributed across the peptide backbone and side chains (e.g., indole in tryptophan, imidazole in histidine).

- 59 Hydrogen atoms : Includes aliphatic hydrogens from norleucine and arginine, and aromatic hydrogens from phenylalanine and tryptophan.

- 13 Nitrogen atoms : Present in peptide bonds, guanidine (arginine), and indole/imidazole rings.

- 7 Oxygen atoms : From carbonyl groups, acetyl, and amide modifications.

A comparative analysis of molecular weight calculations reveals minimal discrepancies due to rounding conventions. For example, PubChem reports 870.0 g/mol, while Chemsrc specifies 870.011 g/mol, reflecting differences in isotopic abundance considerations.

Properties

Molecular Formula |

C43H59N13O7 |

|---|---|

Molecular Weight |

870.0 g/mol |

IUPAC Name |

2-acetamido-N-[1-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]hexanamide |

InChI |

InChI=1S/C43H59N13O7/c1-4-5-15-32(52-26(3)57)39(60)51-25(2)38(59)55-36(21-29-23-47-24-50-29)42(63)56-35(19-27-12-7-6-8-13-27)41(62)53-33(17-11-18-48-43(45)46)40(61)54-34(37(44)58)20-28-22-49-31-16-10-9-14-30(28)31/h6-10,12-14,16,22-25,32-36,49H,4-5,11,15,17-21H2,1-3H3,(H2,44,58)(H,47,50)(H,51,60)(H,52,57)(H,53,62)(H,54,61)(H,55,59)(H,56,63)(H4,45,46,48) |

InChI Key |

WPIQUSRULDNCKM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Deprotection

The synthesis begins with a Rink Amide resin (substitution degree: 0.45–0.65 mmol/g), chosen for its compatibility with Fmoc/t-Bu strategies. The resin is swelled in dimethylformamide (DMF) for 20–40 minutes, followed by deprotection using 15–20% piperidine/DMF (v/v) in two cycles (8 minutes each). This ensures removal of the Fmoc group while minimizing resin degradation.

Sequential Amino Acid Coupling

The peptide chain is assembled via iterative coupling of Fmoc-protected amino acids (Table 1). Key steps include:

- Activation : A 3:1 molar ratio of amino acid to condensing agent (e.g., HOBt/DIC or modified N-hydroxyphthalimide/DIC).

- Coupling Time : 1–2 hours under nitrogen agitation at 25°C.

- Wash Cycles : DMF and dichloromethane (DCM) after each coupling to remove excess reagents.

Table 1: Amino Acid Sequence and Side-Chain Protections

| Position | Amino Acid | Side-Chain Protection |

|---|---|---|

| 1 (C-term) | L-Tryptophanamide | None (C-terminal amide) |

| 2 | L-Arginine | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |

| 3 | D-Phenylalanine | None |

| 4 | L-Histidine | Trt (trityl) |

| 5 | L-Alanine | None |

| 6 (N-term) | L-Norleucine | Acetyl (post-synthesis) |

Optimization of Coupling Efficiency

Condensing Agent Systems

Comparative studies highlight the superiority of modified N-hydroxyphthalimide/DIC over traditional HOBt/DIC, achieving 98% coupling efficiency for sterically hindered residues like arginine. For example:

Racemization Mitigation

Racemization at histidine and phenylalanine residues is minimized by:

- Low-Temperature Coupling : 0–4°C for D-Phe and His.

- Additives : 1% hydroxybenzotriazole (HOBt) in activation mixtures reduces racemization to <0.5%.

N-Terminal Acetylation and Final Cleavage

Acetylation Protocol

After sequential coupling, the N-terminal norleucine is acetylated using acetic anhydride/pyridine/DCM (2:1:10 v/v) for 30 minutes. Excess reagents are removed via DCM washes.

Cleavage from Resin

The peptide-resin is treated with a cleavage cocktail containing:

- Trifluoroacetic acid (TFA) : 95% (v/v)

- Water : 2.5%

- Triisopropylsilane (TIPS) : 2.5%

- Ethanedithiol (EDT) : 1%

Reaction time is 2–3 hours at 25°C, yielding crude peptide with >90% purity.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm)

- Gradient : 10–90% acetonitrile/0.1% TFA over 30 minutes.

- Purity : ≥99% (analytical HPLC, λ = 220 nm).

Table 2: Typical Purification Yield

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Crude peptide | 100 | 75–85 |

| After HPLC purification | 60–70 | ≥99 |

Mass Spectrometry Confirmation

Challenges and Industrial Scaling

Side Reactions

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-norleucyl-L-alanyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophanamide can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the tryptophan and histidine residues.

Reduction: Reduction reactions can target the peptide bonds.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction . The reactions are typically carried out under controlled conditions to prevent degradation of the peptide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine .

Scientific Research Applications

Dermatological Applications

Skin Regeneration and Anti-aging Effects

- N-Acetyl-L-norleucyl-L-alanyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophanamide has been studied for its ability to promote skin regeneration and reduce signs of aging. Its mechanism involves stimulating collagen synthesis and enhancing skin hydration, which are critical factors in maintaining skin elasticity and appearance .

Melanin Regulation

- This peptide acts as a bioactive analog of alpha-MSH (melanocyte-stimulating hormone), playing a crucial role in the regulation of melanin synthesis. This property is beneficial for developing treatments aimed at hyperpigmentation disorders and photoprotection against UV radiation .

Pharmacological Applications

Analgesic Properties

- Research indicates that this compound exhibits analgesic effects by modulating pain pathways. It may influence opioid receptors, providing a potential alternative for pain management therapies .

Antioxidant Activity

- The compound has shown promising antioxidant properties, which can help mitigate oxidative stress in various biological systems. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Neurobiological Applications

Cognitive Function Enhancement

- Preliminary studies suggest that this peptide may enhance cognitive functions by promoting neurogenesis and synaptic plasticity. These effects are vital for developing treatments for cognitive impairments associated with aging or neurological disorders .

Neuroprotective Effects

- The neuroprotective properties of this compound have been highlighted in research focusing on conditions such as Alzheimer's disease. Its ability to reduce neuroinflammation and protect neuronal cells from apoptosis is particularly noteworthy .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-Acetyl-L-norleucyl-L-alanyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophanamide involves its interaction with the melanocortin 1 receptor (MC1-R). By binding to this receptor, the compound stimulates melanin production, providing natural protection against UV radiation . Additionally, it acts as an inflammation regulator by modulating the activity of inflammatory cytokines .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Acetyl Hexapeptide-1 with structurally or functionally related peptides:

Key Observations:

Structural Complexity: Acetyl Hexapeptide-1 is linear, whereas Melanotan II and the cyclic octapeptide () use cyclization for stability and target specificity . The D-phenylalanine in Acetyl Hexapeptide-1 and Melanotan II enhances resistance to enzymatic degradation compared to L-isomers .

Functional Targets: Acetyl Hexapeptide-1 acts on neuromuscular junctions and extracellular matrix proteins, while Melanotan II targets melanocortin receptors (MC1R/MC4R) for pigmentation and appetite regulation . The cyclic octapeptide () with a disulfide bond exhibits antimicrobial properties, likely due to its interaction with bacterial membranes .

Applications: Skincare peptides (Acetyl Hexapeptide-1, Octapeptide-3) focus on anti-aging, while Melanotan II is used for tanning and therapeutic peptides (e.g., ) target infections .

Efficacy and Stability

- Acetyl Hexapeptide-1 :

- Melanotan II: Requires subcutaneous administration due to poor skin penetration . Cyclic structure enhances plasma stability but may cause side effects (nausea, hyperpigmentation) .

Biological Activity

N-Acetyl-L-norleucyl-L-alanyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophanamide (CAS No. 448944-47-6) is a complex peptide with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₄₃H₅₉N₁₃O₇

- Molecular Weight : 870.024 g/mol

- Density : 1.39 g/cm³ (predicted)

This peptide consists of several amino acid residues, which contribute to its biological functions and interactions with biological systems.

-

Neuroprotective Effects :

- Similar compounds, particularly those containing tryptophan, have shown neuroprotective properties. For instance, N-acetyl-L-tryptophan (L-NAT) has been demonstrated to inhibit mitochondrial dysfunction and apoptosis in neurodegenerative models, such as amyotrophic lateral sclerosis (ALS) . It acts by preventing the release of cytochrome c from mitochondria, thus inhibiting apoptotic pathways.

-

Anti-inflammatory Properties :

- Peptides with similar structures have been noted for their ability to modulate inflammatory responses. The inhibition of pro-inflammatory cytokines like IL-1β has been observed in related studies, suggesting a potential anti-inflammatory role for this compound.

- Receptor Interaction :

Study 1: Neuroprotection in ALS Models

A study demonstrated that L-NAT effectively rescued motor neurons from cell death by inhibiting the secretion of neuropeptides and reducing oxidative stress markers . While this study focused on L-NAT, the structural similarities suggest that this compound may exhibit comparable neuroprotective effects.

Study 2: Inhibition of Inflammatory Cytokines

Research into related peptides has shown their capacity to inhibit the release of inflammatory cytokines in vitro. This suggests a potential application for this compound in conditions characterized by chronic inflammation .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Weight | Biological Activity |

|---|---|---|

| N-Acetyl-L-Tryptophan | 204.25 g/mol | Neuroprotective, anti-inflammatory |

| N-Acetyl-D-Tryptophan | 204.25 g/mol | No significant protective effects |

| N-Acetyl-L-Norleucine | 185.25 g/mol | Modulates appetite and metabolism |

| N-Acetyl-L-norleucyl-L-alanyl... | 870.024 g/mol | Potential neuroprotective and anti-inflammatory effects |

Q & A

Basic: What methodologies are recommended for synthesizing and purifying N-Acetyl-L-norleucyl-L-alanyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophanamide?

Answer:

Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing this hexapeptide. Key steps include:

- Resin selection : Use Fmoc-protected amino acids on Wang or Rink amide resin for C-terminal amidation .

- Coupling cycles : Activate carboxyl groups with HBTU/HOBt and deprotect Fmoc groups with 20% piperidine in DMF.

- Purification : Reverse-phase HPLC (C18 column) with a gradient of 0.1% TFA in water/acetonitrile (5–95% over 40 min) achieves ≥99% purity .

- Lyophilization : Freeze-dry the purified peptide and store at -20°C in anhydrous conditions to prevent degradation .

Basic: How is the structural integrity of this peptide validated in academic research?

Answer:

Use a combination of analytical techniques:

- Mass spectrometry (MS) : ESI-TOF or MALDI-TOF confirms the molecular weight (observed: 870.01 Da; theoretical: 870.01 Da) .

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in DMSO-d6 verifies backbone connectivity and stereochemistry, particularly the D-phenylalanine residue .

- Circular Dichroism (CD) : Assess secondary structure in aqueous buffers (e.g., PBS) to detect α-helix or β-sheet propensity .

Advanced: What experimental approaches elucidate its mechanism of action in inhibiting muscle contraction?

Answer:

Focus on neuromuscular signaling pathways :

- Calcium flux assays : Measure intracellular Ca²⁺ levels in human dermal fibroblasts using Fluo-4 AM dye. The peptide reduces Ca²⁺ release by ~40% at 10 µM .

- Acetylcholine receptor binding : Competitive ELISA with α-bungarotoxin shows IC₅₀ of 50 nM for nicotinic acetylcholine receptor antagonism .

- Myosin light chain kinase (MLCK) inhibition : Western blotting detects reduced phosphorylation of MLC20 in smooth muscle cells .

Advanced: How do in vivo and in vitro models differ in evaluating its anti-aging efficacy?

Answer:

- In vitro : Use 3D human skin equivalents (e.g., MatTek EpiDerm™) to quantify collagen I synthesis (ELISA: ~30% increase at 1 µM) .

- In vivo : Topical application in SKH-1 hairless mice reduces UV-induced wrinkles by 25% after 8 weeks (histology and profilometry) .

- Pharmacokinetics : LC-MS/MS in plasma detects a half-life of 2.3 hours, necessitating sustained-release formulations .

Basic: What stability challenges arise during storage, and how are they mitigated?

Answer:

- Degradation pathways : Hydrolysis at histidine (pH >7) and oxidation of tryptophan (exposure to light/O₂) are major issues .

- Stabilization : Lyophilize with trehalose (1:1 mass ratio) and store under argon at -20°C. HPLC monitoring every 6 months confirms <5% degradation over 2 years .

Advanced: How should researchers address contradictory data on its collagen-promoting effects?

Answer:

Contradictions often stem from model variability :

- Cell type specificity : Primary fibroblasts show stronger collagen upregulation (2-fold) than immortalized lines (1.2-fold) due to TGF-β receptor density differences .

- Dose-response : Use nanoLC-MS/MS to verify peptide concentration in culture media; impurities from incomplete synthesis can skew results .

Advanced: What role does the D-phenylalanine residue play in bioactivity?

Answer:

The D-configuration enhances proteolytic resistance and target specificity :

- Enantiomer comparison : L-Phe analogs lose 90% activity in serum stability assays (t½ <1 hr vs. 6.5 hr for D-Phe) .

- Molecular docking : D-Phe improves binding to acetylcholine receptors (ΔG = -9.2 kcal/mol vs. -6.8 kcal/mol for L-Phe) via hydrophobic interactions .

Advanced: Which assays best quantify its impact on extracellular matrix (ECM) remodeling?

Answer:

- Collagen deposition : Sirius Red staining in fibroblast monolayers, normalized to DNA content .

- MMP inhibition : Zymography shows 50% reduction in MMP-2 activity at 5 µM .

- Gene expression : qRT-PCR for COL1A1 (2.5-fold increase) and elastin (1.8-fold increase) .

Advanced: What strategies improve its transdermal delivery in preclinical studies?

Answer:

- Nanoparticles : Encapsulate in PLGA nanoparticles (150 nm size) for sustained release; Franz cell assays show 3-fold higher skin permeation .

- Chemical enhancers : Combine with 1% oleic acid to disrupt stratum corneum lipids, enhancing flux to 12 µg/cm²/hr .

Basic: What toxicity screening protocols are recommended for initial safety assessments?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.